molecular formula C13H20N6O5 B179313 2-Amino-3'-O-(2-methoxyethyl)adenosine CAS No. 256224-02-9

2-Amino-3'-O-(2-methoxyethyl)adenosine

Cat. No. B179313
M. Wt: 340.34 g/mol
InChI Key: CUAPZJHEUMOFCW-WOUKDFQISA-N
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Description

2-Amino-3’-O-(2-methoxyethyl)adenosine is a highly potent adenosine receptor agonist . It finds extensive utility in biomedical research and demonstrates remarkable promise in combating diverse ailments . The compound belongs to the category of Carbohydrates, Nucleosides & Nucleotides .


Molecular Structure Analysis

The molecular formula of 2-Amino-3’-O-(2-methoxyethyl)adenosine is C13H20N6O5 . Its molecular weight is 340.34 . The IUPAC name is (2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol .


Physical And Chemical Properties Analysis

The predicted boiling point of 2-Amino-3’-O-(2-methoxyethyl)adenosine is 734.5±70.0°C . Its predicted density is 1.81±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Studies have reported methods for synthesizing 2-Amino-3'-O-(2-methoxyethyl)adenosine and its derivatives. For example, Sivets, Vepsäläinen, and Mikhailopulo (2005) describe the use of 1-Methanesulfonyloxy-2-methoxyethane for the alkylation of adenosine and 2-aminoadenosine, achieving significant yields (Sivets, Vepsäläinen, & Mikhailopulo, 2005).
  • Improved Synthesis Approaches : Sivets (2007) conducted a study on alkylation of adenosine and 2-aminoadenosine, leading to an improved synthesis of 2′-O-MOE-purine derivatives (Sivets, 2007).

Biological and Pharmaceutical Applications

  • Enzymatic Acylation Studies : Y. Simeó, J. Sinisterra, and A. Alcántara (2009) explored the enzymatic acylation of nucleosides, including 2′-O-(2-methoxyethyl)-5-methyl uridine, demonstrating significant regioselectivity and yields above 90% (Simeó, Sinisterra, & Alcántara, 2009).
  • Adenosine Receptor Studies : Research by Luetjens et al. (2003) on 2-Amino-3-aroylthiophenes, which are structurally related to adenosine derivatives, revealed potential as agonist allosteric enhancers at adenosine receptors (Luetjens et al., 2003).

Nucleic Acid Studies and Fluorescence Probes

  • 2-Aminopurine as a Fluorescent Probe : Jean and Hall (2001) investigated 2-Aminopurine, a fluorescent analog of guanosine and adenosine, for its ability to probe nucleic acid structure and dynamics (Jean & Hall, 2001).
  • Structural and Dynamic Probing : Rachofsky, Osman, and Ross (2001) utilized 2-Aminopurine to probe the structure and dynamics of DNA, examining its fluorescence properties in various environments (Rachofsky, Osman, & Ross, 2001).

Safety And Hazards

Specific hazards arising from the chemical are not available . Firefighters dealing with this compound are advised to wear self-contained breathing apparatus if necessary .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O5/c1-22-2-3-23-9-6(4-20)24-12(8(9)21)19-5-16-7-10(14)17-13(15)18-11(7)19/h5-6,8-9,12,20-21H,2-4H2,1H3,(H4,14,15,17,18)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAPZJHEUMOFCW-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)N)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595816
Record name 2-Amino-3'-O-(2-methoxyethyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3'-O-(2-methoxyethyl)adenosine

CAS RN

256224-02-9
Record name 2-Amino-3'-O-(2-methoxyethyl)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GG Sivets, J Vepsalainen… - Letters in Organic …, 2005 - ingentaconnect.com
1-Methanesulfonyloxy-2-methoxyethane (1; MsO-MOE) was used for alkylation of adenosine and 2-aminoadenosine. 2'-O-MOE derivatives of adenosine (3), 2-aminoadenosine (7) and …
Number of citations: 3 www.ingentaconnect.com

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